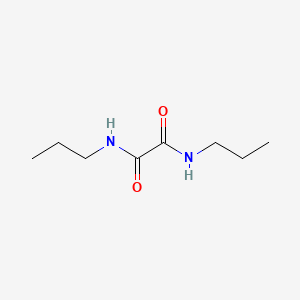

Ethanediamide, N,N'-dipropyl-

Description

The exact mass of the compound Ethanediamide, N,N'-dipropyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethanediamide, N,N'-dipropyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanediamide, N,N'-dipropyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N'-dipropyloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-3-5-9-7(11)8(12)10-6-4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZWXXLIRIYHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10930783 | |

| Record name | N~1~,N~2~-Dipropylethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14040-77-8 | |

| Record name | N1,N2-Dipropylethanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14040-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanediamide, N,N'-dipropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014040778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~2~-Dipropylethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-DIPROPYLOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution of N,n Dialkyloxamide Chemistry

The study of N,N'-dialkyloxamides, the family of compounds to which Ethanediamide, N,N'-dipropyl- belongs, has a history dating back to at least the mid-20th century. acs.org Early research focused on the synthesis and fundamental properties of these molecules. acs.org Over the years, the field has evolved significantly, with researchers exploring the diverse applications of these compounds.

Derivatives of oxamic acid and the broader oxalamide moiety have been utilized in a range of applications, from the synthesis of biologically active compounds and precursors for widely used chemicals to their use as ligands in coordination chemistry. researchgate.net The persistent self-assembly behavior of oxalamides, driven by hydrogen bonding, has made them valuable in crystal engineering, the development of organic gelators, and materials science. mdpi.comresearchgate.net

Ethanediamide, N,N'-dipropyl- itself has been used as a precursor in the synthesis of other important chemicals like N,N'-dialkylureas and primary N-nitramines. mdpi.comresearchgate.net Its properties have been investigated through various spectroscopic and analytical techniques, including electronic spectroscopy, vibrational and NMR spectroscopy, and thermal analysis. mdpi.com

Structural Features and Chemical Versatility of the Ethanediamide Moiety

The core of Ethanediamide, N,N'-dipropyl- is the ethanediamide (or oxamide) moiety, which consists of two amide groups connected by a single bond. This structural feature is central to the compound's chemical behavior.

Key Structural and Chemical Properties:

Molecular Formula: C₈H₁₆N₂O₂ nist.gov

Molecular Weight: Approximately 172.22 g/mol nist.gov

Hydrogen Bonding: The amide functional groups (-NH-C=O) are capable of both donating and receiving hydrogen bonds, a property that significantly influences its solid-state structure and interactions with other molecules. mdpi.com This self-complementary hydrogen bonding is a defining characteristic of oxalamides. mdpi.com

Conformation: In its crystalline form, Ethanediamide, N,N'-dipropyl- exhibits an antiperiplanar conformation, with the n-propyl chains extending from opposite sides of the planar oxalamide core. mdpi.com

Reactivity: The ethanediamide moiety allows for a variety of chemical reactions, including oxidation to form corresponding oxamides and reduction to amines. Substitution reactions are also possible, where the propyl groups can be replaced by other functional groups.

The versatility of the ethanediamide structure is further highlighted by the diverse properties of its derivatives. For instance, replacing the propyl groups with aromatic substituents can enhance rigidity and introduce π-π stacking interactions, which is beneficial for crystal engineering. Conversely, introducing more polar groups can increase solubility in aqueous media.

Interdisciplinary Significance of Ethanediamide, N,n Dipropyl in Contemporary Research

Established and Emerging Synthetic Routes

A traditional and widely utilized method for synthesizing N,N'-disubstituted oxamides is the reaction between oxalyl chloride and the desired amine. mdpi.comresearchgate.net This method involves the nucleophilic acyl substitution where the highly reactive oxalyl chloride is treated with n-propylamine. masterorganicchemistry.com The reaction is typically carried out in an aprotic solvent in the presence of a suitable base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrogen chloride gas byproduct. fishersci.itcommonorganicchemistry.com To minimize side reactions, a modified approach involves the slow addition of oxalyl chloride to n-propylamine under a nitrogen atmosphere. The reaction is often performed at room temperature. commonorganicchemistry.com

The general mechanism involves the amine acting as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl halide. This is followed by the elimination of a halide ion, forming the amide bond. masterorganicchemistry.com Given that oxalyl chloride has two reactive sites, the reaction proceeds with two equivalents of the amine to yield the symmetrically substituted N,N'-dipropyloxamide.

A common alternative to the use of highly reactive and hazardous oxalyl halides is the aminolysis of oxalate (B1200264) esters, such as diethyl oxalate. mdpi.comresearchgate.netsoton.ac.ukdntb.gov.ua This method involves reacting diethyl oxalate with n-propylamine, typically in a 1:2 molar ratio. mdpi.comresearchgate.net The reaction is often carried out in a solvent like ethanol (B145695) and may require heating under reflux for an extended period, such as overnight, to proceed to completion. mdpi.comresearchgate.net Upon cooling, the N,N'-dipropyloxamide product often precipitates as a white solid, which can then be isolated by filtration. mdpi.comresearchgate.net

This reaction is a form of transamidation where the ethoxy groups of the diethyl oxalate are displaced by the propylamine (B44156) nucleophile. The process is generally considered a milder alternative to the oxalyl chloride route. Primary amines react with diethyl oxalate to form solid N,N'-dialkyl oxamides. stackexchange.comtardigrade.in The stability of the tetrahedral intermediate formed during the reaction is thought to play a role in the reaction's progression. stackexchange.comechemi.com

Table 1: Comparison of Synthetic Routes for Ethanediamide, N,N'-dipropyl-

| Feature | Amidation of Oxalyl Halides | Transamidation of Diethyl Oxalate |

|---|---|---|

| Starting Materials | Oxalyl chloride, n-Propylamine | Diethyl oxalate, n-Propylamine |

| Reactivity | High | Moderate |

| Byproducts | HCl (gas) | Ethanol |

| Conditions | Often at room temperature, requires a base | Often requires reflux |

| Handling Precautions | Oxalyl chloride is corrosive and moisture-sensitive | Diethyl oxalate is less hazardous |

Direct Amination of Ethanediamide with Propylamine

The synthesis of Ethanediamide, N,N'-dipropyl- can also be approached through the direct reaction of ethanediamide (oxamide) with propylamine. This method typically requires heating the reactants together, often in the presence of a suitable catalyst, to facilitate the substitution of the amino groups on the ethanediamide with propyl groups. This process is a form of transamidation. organic-chemistry.org The reaction proceeds by forming an intermediate which then undergoes further reaction to yield the final N,N'-dipropyloxamide product.

More recent developments in the synthesis of oxamides include catalytic carbonylation of amines. mdpi.comresearchgate.netresearchgate.net This method involves the palladium-catalyzed oxidative carbonylation of amines. researchgate.netresearchgate.net Historically, this process required stoichiometric or even over-stoichiometric amounts of an oxidant. researchgate.netresearchgate.net However, newer approaches have emerged, such as a visible-light-induced palladium-catalyzed dehydrogenative carbonylation of amines to oxalamides, which replaces the need for a chemical oxidant. researchgate.netresearchgate.net

In a typical process, a primary amine like n-propylamine can be carbonylated in the presence of an iodide ion and oxygen at room temperature to produce the corresponding oxamide. cdnsciencepub.comcdnsciencepub.com The mechanism for this type of reaction can be complex, involving various palladium intermediates. cdnsciencepub.com These catalytic methods are considered a more modern approach compared to the traditional stoichiometric reactions. mdpi.comresearchgate.netresearchgate.net

Optimization of Reaction Conditions and Yields

The choice of solvent and the presence of water can significantly impact the outcome of the synthesis of Ethanediamide, N,N'-dipropyl-. The yield of ureas and oxamides in carbonylation reactions, for instance, is dependent on the polarity of the solvent, with yields decreasing in the order of CH3CN > CH2Cl2 > THF > C6H6. cdnsciencepub.com The polarity of the solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction rate and product distribution. numberanalytics.comsu.edu.ly For example, in the synthesis of nanoparticles, a change in solvent polarity was shown to significantly reduce particle size and improve dispersion. mdpi.com

For reactions involving highly reactive starting materials like oxalyl chloride, anhydrous (water-free) conditions are crucial. google.com Oxalyl chloride readily reacts with water, which would consume the reagent and lead to unwanted byproducts. Therefore, such reactions are typically performed using flame-dried glassware under an inert atmosphere, and with anhydrous solvents. acs.org The use of aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) is common for these reactions. fishersci.itcommonorganicchemistry.com In contrast, the aminolysis of diethyl oxalate is often performed in protic solvents like ethanol. mdpi.comresearchgate.netsoton.ac.ukdntb.gov.ua

Table 2: Impact of Solvents on Oxamide Synthesis

| Solvent Property | Effect on Reaction | Example Solvents | Relevant Synthetic Route |

|---|---|---|---|

| Polarity | Influences reaction rate and product yield. Higher polarity can favor certain pathways. cdnsciencepub.comnumberanalytics.com | Acetonitrile, Dichloromethane, THF, Benzene | Catalytic Carbonylation |

| Coordinating Ability | Can stabilize intermediates or transition states, affecting the reaction pathway. numberanalytics.com | DMF, Acetonitrile | General Amidation |

| Anhydrous vs. Protic | Crucial for moisture-sensitive reagents to prevent side reactions. Protic solvents can participate in the reaction. | Anhydrous DCM, THF; Protic Ethanol | Amidation of Oxalyl Halides; Transamidation of Diethyl Oxalate |

Stoichiometric Control and Catalyst Role

The synthesis of N,N'-disubstituted oxamides, including Ethanediamide, N,N'-dipropyl-, relies on precise stoichiometric control to maximize product yield and purity. The most common and well-documented laboratory-scale synthesis involves the direct reaction of a dialkyl oxalate with a primary amine. mdpi.com In the case of Ethanediamide, N,N'-dipropyl-, this is achieved by reacting diethyl oxalate with n-propylamine. mdpi.comresearchgate.net

Stoichiometric control is critical in this reaction. A molar ratio of 1:2 for diethyl oxalate to n-propylamine is typically employed. mdpi.com This ensures that both ester groups on the diethyl oxalate molecule react with an amine, driving the reaction to completion and forming the desired N,N'-disubstituted product. Using an excess of the amine can help to maximize the conversion of the limiting ester reagent. The reaction is generally performed in an alcoholic solvent, such as ethanol, and heated under reflux to facilitate the nucleophilic acyl substitution. mdpi.comsoton.ac.uk Following the reaction, the product often precipitates as a white solid upon cooling. mdpi.com

While this direct amidation of an ester is effective, it is often performed without an external catalyst, relying on the inherent nucleophilicity of the amine and thermal energy. mdpi.com However, the broader field of amide synthesis from esters and amines has seen the development of various catalytic systems designed to improve reaction efficiency, lower required temperatures, and broaden substrate scope, particularly for less reactive starting materials. mdpi.com These catalysts are generally not required for the straightforward synthesis of N,N'-dipropyloxamide from diethyl oxalate but are relevant in the context of related oxamide syntheses. mdpi.comresearchgate.net Catalytic approaches include the use of transition-metal complexes based on ruthenium, palladium, and manganese, as well as organocatalysts like boronic acids. mdpi.comresearchgate.netorganic-chemistry.org The role of these catalysts is typically to activate the ester, making it more susceptible to nucleophilic attack by the amine. mdpi.com

Alternative synthetic routes, such as reacting oxalyl chloride with the desired amine, are also utilized. researchgate.net This method is often faster due to the high reactivity of the acyl chloride but requires more stringent handling procedures.

Table 1: Synthesis of Ethanediamide, N,N'-dipropyl- via Ester Aminolysis

| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Solvent | Conditions | Reported Yield | Reference |

| Diethyl oxalate | n-Propylamine | 10.3 mmol : 20.6 mmol | Ethanol | Reflux overnight | 71% | mdpi.com |

Advanced Purification Techniques and Purity Validation

Following synthesis, purification of the crude product is essential to remove unreacted starting materials, byproducts, and any residual solvent. For solid compounds like Ethanediamide, N,N'-dipropyl-, recrystallization is the most common and effective purification technique. mdpi.com Purity validation is subsequently performed using analytical methods to confirm that the purified material meets the required specifications. ich.org This validation confirms the identity and purity of the compound, often employing techniques like elemental analysis, melting point determination, and various spectroscopic methods (FT-IR, NMR). mdpi.comresearchgate.net

Recrystallization Strategies for N,N'-Dipropyloxamide

Recrystallization is a purification technique based on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. For N,N'-dipropyloxamide, several effective recrystallization strategies have been reported.

One method involves the slow evaporation of a concentrated methanol (B129727) solution of the crude product. mdpi.comresearchgate.net This technique yields high-purity, colorless, needle-shaped crystals that are often of sufficient quality for single-crystal X-ray diffraction (SC-XRD) analysis, which provides definitive structural confirmation. mdpi.comresearchgate.netsoton.ac.uk Another reported strategy is recrystallization from a binary solvent mixture of ethanol and water, which can effectively yield material with greater than 98% purity. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but have low solubility for it when cold, while impurities remain soluble at all temperatures.

Table 2: Reported Recrystallization Methods for Ethanediamide, N,N'-dipropyl-

| Solvent System | Technique | Resulting Product Form | Purpose/Purity | Reference |

| Methanol | Slow evaporation | Colorless needle-shaped crystals | Suitable for XRD analysis | mdpi.comresearchgate.net |

| Ethanol/Water (1:3 v/v) | Cooling/Precipitation | Crystalline solid | >98% purity |

Considerations for Industrial Production Scalability

Scaling up the synthesis of a chemical compound from the laboratory bench to industrial production introduces a new set of challenges and considerations beyond simple multiplication of quantities. coretigo.com Scalability refers to the ability to increase the production volume efficiently without compromising product quality, safety, or economic viability. coretigo.com

For the production of Ethanediamide, N,N'-dipropyl-, several factors must be considered for successful scaling:

Choice of Synthetic Route: While both the diethyl oxalate and oxalyl chloride routes are viable in the lab, the diethyl oxalate method is generally preferred for large-scale production. mdpi.comucl.ac.uk This is due to the lower cost, reduced corrosivity, and safer handling properties of diethyl oxalate compared to oxalyl chloride. acs.org

Process Economics and Atom Economy: The cost of raw materials, solvents, and energy are paramount on an industrial scale. The direct amidation of diethyl oxalate is relatively atom-economical as the main byproduct, ethanol, can potentially be recovered and recycled. mdpi.comucl.ac.uk This contrasts with methods that use stoichiometric activating agents, which generate significant waste. ucl.ac.uk

Heat and Mass Transfer: Large reactors have different heat and mass transfer characteristics than laboratory glassware. The exothermic nature of the amidation reaction must be carefully managed with appropriate cooling systems to prevent thermal runaways. Efficient stirring is required to ensure homogeneity.

Downstream Processing: Laboratory purification techniques must be adapted for industrial equipment. Recrystallization on a large scale requires large, jacketed crystallization vessels, industrial-scale filtration equipment (like centrifuges or filter presses), and efficient drying ovens. The choice of solvent will be heavily influenced by factors such as cost, flammability, toxicity, and the ease of recovery.

Safety and Environmental Regulations: All aspects of the industrial process, from raw material storage to waste disposal, must comply with stringent safety and environmental regulations.

Table 3: Scalability Considerations for N,N'-Dipropyloxamide Synthesis

| Factor | Laboratory-Scale Approach | Industrial-Scale Consideration |

| Reagent Selection | Diethyl oxalate or oxalyl chloride. mdpi.com | Preference for diethyl oxalate due to lower cost and hazard profile. ucl.ac.ukacs.org |

| Reaction Control | Heating mantle, magnetic stirrer, glassware. mdpi.com | Jacketed steel reactors with overhead stirring and automated temperature control. |

| Purification | Recrystallization in a flask, vacuum filtration. mdpi.com | Large crystallization vessels, industrial centrifuges, large-scale dryers. |

| Solvent Use | Small volumes of methanol or ethanol. mdpi.com | Large volumes; solvent recovery and recycling systems are critical for cost and environmental reasons. |

| Waste Management | Neutralization and disposal of small liquid waste streams. | Management of large byproduct streams (e.g., ethanol recovery) and compliance with industrial waste regulations. ucl.ac.uk |

Fundamental Organic Reactions

Ethanediamide, N,N'-dipropyl-, with its dual amide functionality, exhibits reactivity characteristic of this class of compounds. ontosight.ai Its chemical behavior is largely dictated by the amide groups and the attached N-propyl substituents.

Controlled Oxidation of Ethanediamide, N,N'-dipropyl-

The oxidation of amides can be a complex process, but controlled reactions can target specific sites within the molecule. For Ethanediamide, N,N'-dipropyl-, oxidation can theoretically occur at the carbon-carbon bond of the ethanediamide backbone, the carbon-nitrogen bonds, or the N-alkyl (propyl) chains. Common oxidizing agents used for such transformations include potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂). evitachem.com

The specific products of controlled oxidation depend heavily on the reaction conditions. For instance, strong oxidation may lead to the cleavage of the C-C single bond between the carbonyl groups, potentially yielding propyl-substituted oxalamic acid or further degradation products. Alternatively, oxidation could occur at the α-carbon of the propyl groups, introducing hydroxyl or carbonyl functionalities.

Table 1: Reagents for Controlled Oxidation

| Oxidizing Agent | Potential Product(s) |

|---|---|

| Potassium Permanganate (KMnO₄) | Cleavage products, oxidized alkyl chains |

| Hydrogen Peroxide (H₂O₂) | N-oxides, hydroxylated derivatives |

This table is generated based on general principles of amide oxidation and information from multiple sources.

Reductive Transformations to Amine Analogues

Ethanediamide, N,N'-dipropyl- can be reduced to its corresponding diamine, N,N'-dipropylethane-1,2-diamine. This transformation involves the complete reduction of both amide carbonyl groups to methylene (B1212753) groups (C=O → CH₂). Powerful reducing agents are required for this conversion due to the stability of the amide bond.

Commonly employed reagents for this purpose include lithium aluminum hydride (LiAlH₄) and, under certain conditions, sodium borohydride (B1222165) (NaBH₄). The reaction typically proceeds by nucleophilic attack of the hydride on the carbonyl carbon, followed by elimination of the oxygen atom after workup. This method is a standard procedure for converting amides to amines. organic-chemistry.org

Table 2: Research Findings on Reductive Transformation

| Reducing Agent | Product | Reaction Type |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | N,N'-dipropylethane-1,2-diamine | Amide Reduction |

| Sodium Borohydride (NaBH₄) | N,N'-dipropylethane-1,2-diamine | Amide Reduction |

This table synthesizes information on typical amide reduction reactions.

The resulting N,N'-dipropylethane-1,2-diamine is a versatile building block in its own right, useful in coordination chemistry and the synthesis of polymers and other organic compounds.

Substitution Reactions at Nitrogen and Alkyl Positions

Substitution reactions on Ethanediamide, N,N'-dipropyl- can be targeted at either the nitrogen atoms of the amide groups or the carbon atoms of the propyl chains.

Substitution at Nitrogen: The hydrogen atom on each amide nitrogen is acidic and can be removed by a strong base to form an amidate anion. This anion is a potent nucleophile and can react with various electrophiles (e.g., alkyl halides) in an N-alkylation reaction. This would result in a tertiary amide, further functionalizing the molecule.

Substitution at Alkyl Positions: The propyl groups can undergo substitution reactions, typically via a free-radical mechanism. For example, in the presence of UV light or a radical initiator, halogens like bromine can substitute hydrogen atoms on the propyl chain. The position of substitution (α, β, or γ to the nitrogen) would depend on the relative stability of the resulting carbon radical.

Ethanediamide, N,N'-dipropyl- as a Synthetic Precursor

Beyond its fundamental reactivity, Ethanediamide, N,N'-dipropyl- serves as a key starting material for the synthesis of more complex and functionally diverse molecules. mdpi.comresearchgate.net

Derivatization to N,N'-Dialkylureas

Research has identified N,N'-dipropyloxamide as a precursor for the synthesis of N,N'-dialkylureas. mdpi.comresearchgate.netresearchgate.net While the direct conversion pathway is not extensively detailed in the provided sources, it likely involves a rearrangement reaction. One plausible mechanism is the Hofmann rearrangement, where treatment with a halogen (e.g., bromine) and a strong base would convert the diamide (B1670390) into a diisocyanate intermediate. Subsequent hydrolysis of the diisocyanate would yield the corresponding N,N'-dipropylurea after decarboxylation.

Another potential route involves the catalytic carbonylation of amines with CO₂, where oxalates can act as catalysts. researchgate.net This suggests a reverse-synthetic logic where the stability and structure of the oxamide precursor are relevant to the synthesis of ureas.

Table 3: Synthesis of N,N'-Dialkylureas from Amines and CO₂

| Catalyst | Amine Type | Solvent | Finding |

|---|---|---|---|

| Y₂(C₂O₄)₃ | Aliphatic primary amines | Aprotic solvents | Provides the largest yield of N,N'-dialkylurea. researchgate.net |

| Cs₂CO₃ | Aliphatic primary amines | Aprotic solvents | Less effective than Y₂(C₂O₄)₃ under similar conditions. researchgate.net |

This table showcases findings related to the synthesis of N,N'-dialkylureas, for which Ethanediamide, N,N'-dipropyl- is a known precursor. researchgate.net

Synthesis of Primary N-Nitramines

A significant application of Ethanediamide, N,N'-dipropyl- is its use as a starting material for the synthesis of primary N-nitramines. mdpi.comresearchgate.netresearchgate.netresearchgate.net A convenient, one-pot method has been developed for this purpose. The process involves the nitration of N,N'-dialkyloxalamides, such as Ethanediamide, N,N'-dipropyl-, using dinitrogen pentoxide (N₂O₅) in an environmentally benign solvent like 1,1,1,2-tetrafluoroethane. researchgate.net The resulting intermediate N-nitroamide is then subjected to ammonolysis in the same solvent to yield the final primary N-nitramine product in high yields. researchgate.net

This table details the specific findings for the synthesis of primary N-nitramines from oxalamide precursors. researchgate.net

Participation in Catalytic Processes

The molecular structure of Ethanediamide, N,N'-dipropyl-, also known as N,N'-dipropyloxamide, features two amide groups that enable it to function as a bidentate ligand. It can coordinate with metal centers, typically through its oxygen atoms, to form stable complexes that are active in various catalytic transformations.

Ethanediamide, N,N'-dipropyl- and its derivatives serve as effective ligands in several pivotal metal-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.

In the realm of Ullmann-Goldberg chemistry , which involves the copper-catalyzed formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, oxalamide-type ligands, including structures related to N,N'-dipropyloxamide, have been developed. nih.govorganic-chemistry.org These reactions are crucial for synthesizing aryl amines, ethers, and other heteroatom-containing compounds. nih.govencyclopedia.pub The pioneering work by Ullmann and Goldberg established the utility of copper in mediating these transformations, often requiring high temperatures. nih.govencyclopedia.pub Modern advancements have focused on developing ligand systems that facilitate these couplings under milder conditions. For instance, N,N'-dioxide ligands have shown efficiency in the Ullmann coupling of aryl halides with various nucleophiles. nih.gov The mechanism of the Ullmann reaction involves the formation of a copper(I) active species that undergoes oxidative addition with an aryl halide. organic-chemistry.org

The Suzuki-Miyaura coupling , a palladium-catalyzed reaction between an organoboron compound and an organohalide, is another area where ethanediamide-based ligands find application. libretexts.orgwikipedia.orgsumitomo-chem.co.jp This reaction is widely used for creating carbon-carbon bonds to form biaryls, styrenes, and polyolefins. wikipedia.org While phosphine (B1218219) ligands are commonly employed, nitrogen-based ligands like amines and imines are also effective. libretexts.orgwikipedia.org Discrepancies in catalytic efficiency in Suzuki-Miyaura couplings can sometimes be attributed to variations in the ligand-to-metal ratio or solvent effects. The general mechanism involves an oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. wikipedia.org

Table 1: Overview of Cross-Coupling Reactions Involving Ethanediamide-Type Ligands

| Reaction | Metal Catalyst | Bond Formed | Key Features |

|---|---|---|---|

| Ullmann-Goldberg Reaction | Copper (Cu) | C-N, C-O | Forms aryl amines and ethers; traditionally requires high temperatures. nih.govencyclopedia.pub |

| Suzuki-Miyaura Coupling | Palladium (Pd) | C-C | Couples organoboron compounds with organohalides; versatile for biaryl synthesis. libretexts.orgwikipedia.org |

The incorporation of chirality into the oxamide backbone leads to ligands capable of inducing stereoselectivity in catalytic reactions. This is particularly significant in the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical industry. mdpi.com

Asymmetric transfer hydrogenation (ATH) is a key method for the stereoselective reduction of prochiral ketones and imines to produce chiral alcohols and amines. ajchem-b.commdpi.comrsc.org Chiral catalysts, often based on metals like ruthenium, rhodium, and iridium, are employed for this purpose. ajchem-b.commdpi.com For example, chiral ruthenium complexes with N-sulfonylated 1,2-diamine ligands have demonstrated high efficiency and stereoselectivity in the ATH of ketones. ajchem-b.comnih.gov The catalytic cycle typically involves the formation of a chiral metal hydride species that transfers hydrogen to the substrate. ajchem-b.com

While direct examples involving N,N'-dipropyloxamide are not extensively detailed, the broader class of chiral oxamides is recognized for its potential in creating catalysts for such transformations. researchgate.net The synthesis of chiral ligands often starts from naturally occurring chiral molecules to build optically active catalysts. mdpi.com The development of chiral oxamide-phosphine ligands, for instance, has enabled the synthesis of oxindole (B195798) derivatives with high enantiomeric excess. researchgate.net Similarly, nickel-catalyzed asymmetric hydrogenation of N-sulfonyl ketimines has been achieved with high yields and enantioselectivities using chiral phosphine ligands, highlighting the potential for related systems. nih.gov

The efficiency of a catalytic system is not solely dependent on the structure of the ligand and metal but is also profoundly influenced by reaction parameters such as the ligand-to-metal ratio and the choice of solvent.

The ligand-to-metal ratio can dictate the formation of different catalytic species, thereby affecting the outcome of the reaction. researchgate.net In some palladium-catalyzed reactions, a higher ligand loading has been shown to be beneficial. nih.gov For instance, in certain Ullmann-type reactions, ligand loading could be as high as 50 mol%. nih.gov Conversely, in other systems, such as the palladium-catalyzed C-H functionalization, catalyst loading could be optimized to as low as 1-3 mol% while maintaining high yields. theshifters.it

Solvent effects play a critical role in catalysis by influencing reaction rates and selectivity. rsc.orgrsc.org Solvents can interact with and stabilize reactive species, participate directly in the reaction, or competitively bind to active sites. rsc.org The choice between protic and aprotic solvents can be crucial. For example, in the synthesis of N,N'-dialkylureas, aprotic polar solvents led to higher conversions than protic solvents. researchgate.net The polarity of the solvent can also be a determining factor; for some reactions, the rate increases with the polarity of the aprotic solvent. researchgate.netarxiv.org In alkyne metathesis, catalyst activity varied significantly with the solvent, with chlorinated solvents like carbon tetrachloride and chloroform (B151607) providing the highest yields. nih.gov

Table 2: Influence of Solvents on Catalytic Reactions

| Reaction Type | Favorable Solvent Type | Observation |

|---|---|---|

| Synthesis of N,N'-dialkylureas | Aprotic Polar | Higher conversions observed compared to protic solvents. researchgate.net |

| Alkyne Metathesis | Chlorinated | Carbon tetrachloride and chloroform gave the highest product yields. nih.gov |

| Menshutkin Reaction | Polar | Polar solvents like water and methanol showed a strong catalytic effect. arxiv.org |

Hydrolytic Stability and Decomposition Kinetics in Specific Applications

The stability of a compound under specific environmental or application conditions is a critical parameter. For Ethanediamide, N,N'-dipropyl-, its hydrolytic stability and decomposition kinetics are important for determining its persistence and degradation pathways.

Hydrolytic stability refers to a substance's resistance to hydrolysis, a chemical reaction with water. syensqo.com The stability of a compound can be highly dependent on pH and temperature. nih.govresearchgate.net For many organic compounds, hydrolysis can be accelerated in acidic or alkaline conditions. nih.govmdpi.com For example, the hydrolysis of some maleimides is significantly faster at a basic pH of 9.0 compared to a more neutral pH of 7.4 or acidic conditions. researchgate.net Sulfone polymers are noted for their high resistance to hydrolysis, even in hot water and steam. syensqo.com While specific data for N,N'-dipropyloxamide is sparse, the amide bonds within its structure could be susceptible to hydrolysis under certain pH and temperature conditions, similar to other amides and polymers. mdpi.com The stability of silane-modified surfaces is also greatly enhanced by using dipodal silanes, which are more resistant to hydrolysis. gelest.com

Decomposition kinetics describe the rate at which a compound breaks down. This is often studied using techniques like thermogravimetric analysis (TGA), which measures mass changes as a function of temperature. tainstruments.comtubitak.gov.tr The decomposition of a substance can occur in one or more stages, and the kinetics can be modeled to determine parameters like activation energy. tubitak.gov.trmdpi.comscielo.br For example, the thermal decomposition of some thiourea (B124793) ligands and their metal complexes occurs in distinct stages at specific temperature ranges. tubitak.gov.tr The study of the decomposition kinetics of non-volatile alkanes in urban aerosols showed lifetimes on the order of 3-6 days. semanticscholar.org The decomposition process can be influenced by the presence of oxidants and light. semanticscholar.org For high-energy materials, decomposition can be a multi-stage process, with the rate and mechanism dependent on the heating rate. mdpi.com

Coordination Chemistry of N,n Dipropyloxamide and Analogue Ligands

Ligand Design Principles and Chelation Properties

The design of ligands based on the oxalamide framework is a strategic approach to creating specific coordination environments for metal ions. The inherent properties of the oxalamide group, combined with the modularity of its N-substituents, allow for fine-tuning of both steric and electronic characteristics.

N,N'-disubstituted oxalamides, including N,N'-dipropyloxamide, primarily function as bidentate ligands. Coordination to a metal center typically occurs through the two amide oxygen atoms. This chelation forms a stable five-membered ring, a common and favorable motif in coordination chemistry. The planarity of the oxalamide unit further supports effective orbital overlap for coordination.

While coordination is predominantly through the oxygen atoms, the nitrogen atoms of the amide groups can also participate in bonding, particularly after deprotonation. This N,N-bidentate coordination is also a well-established mode for oxalamide-type ligands and is crucial in the formation of various polynuclear and macrocyclic complexes. The specific coordination mode (O,O vs. N,N) can be influenced by factors such as the metal ion's preference, the pH of the reaction medium, and the nature of the N-substituents.

The N-alkyl groups, such as the propyl groups in N,N'-dipropyloxamide, play a significant role in modulating the steric and electronic properties of the ligand and, consequently, the resulting metal complexes.

Steric Effects: The size and conformation of the alkyl chains introduce steric hindrance around the metal coordination site. This steric bulk can influence:

Coordination Number: Larger alkyl groups can limit the number of ligands or solvent molecules that can coordinate to the metal center.

Coordination Geometry: The steric demands of the ligands can enforce distorted geometries on the metal center, deviating from ideal octahedral or tetrahedral arrangements.

Nuclearity of Complexes: The steric hindrance of N-alkyl substituents can direct the formation of either mononuclear or polynuclear complexes. For instance, bulkier substituents may favor the formation of discrete mononuclear species over bridged polymeric structures.

Studies on a range of N-alkyl substituted ligands have shown that increasing the steric bulk can lead to longer metal-ligand bond distances. For example, the introduction of increasingly bulky groups can create steric strain that forces the donor atoms further apart.

Electronic Effects: Alkyl groups are generally considered to be electron-donating through an inductive effect. This can increase the electron density on the donor atoms of the oxalamide ligand, potentially strengthening the ligand-metal bond. However, the electronic influence of simple alkyl chains like propyl is relatively subtle compared to more electronically active substituents. The primary influence of the propyl group is therefore considered to be steric in nature.

The versatility of the oxalamide framework allows for its incorporation into more complex, multidentate ligand systems. By introducing additional coordinating groups onto the N-alkyl substituents, ligands with higher denticity and more specific coordination preferences can be designed.

A novel class of chain-like multidentate oxalamide ligands has been developed for copper-catalyzed arylation reactions. rsc.org The introduction of oxygen atoms into the N-alkyl chains was found to be crucial for high catalytic efficiency. rsc.org This demonstrates that the N,N'-dipropyloxamide structure can serve as a scaffold for creating more sophisticated ligands with tailored properties for catalysis and materials science. The synthesis of such multidentate ligands often involves the reaction of a primary amine bearing the auxiliary group with an oxalate (B1200264) ester, a common method for preparing N,N'-disubstituted oxalamides.

Synthesis and Structural Characterization of Metal-Oxamide Complexes

The synthesis of metal complexes with N,N'-dialkyloxamide ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, which provides definitive structural information.

N,N'-dialkyloxamide ligands have been shown to form stable complexes with a range of transition metals.

Copper(II): Copper(II) complexes of oxalamide-type ligands are widely studied. The Cu(II) ion, with its d⁹ electron configuration, is subject to Jahn-Teller distortions, often resulting in square planar or distorted octahedral geometries. The coordination environment in these complexes is frequently characterized by a CuN₄ or CuN₂O₂ chromophore, depending on the specific ligand and coordination mode. The electronic spectra of these complexes typically show broad d-d absorption bands.

Zinc(II): Zinc(II), with its d¹⁰ configuration, does not exhibit ligand field stabilization effects and its coordination geometry is primarily determined by the size and steric requirements of the ligands. Tetrahedral and octahedral geometries are common for zinc(II) complexes. In zincate(II) complexes with N-phenyloxamide derivatives, a tetrahedral coordination sphere featuring four amide nitrogen donor atoms from two bidentate ligands has been observed. uwa.edu.au

Manganese(I): While manganese is often found in higher oxidation states, Manganese(I) complexes, particularly with carbonyl ligands, are known. The coordination chemistry of Mn(I) with bidentate amide ligands can lead to the formation of mononuclear complexes. For example, Mn(I) complexes with tridentate amidine-containing amine ligands have been synthesized and structurally characterized, revealing a facial coordination mode. rsc.org These complexes demonstrate the ability of amide-type ligands to stabilize low-valent manganese centers.

Ruthenium(II): Ruthenium(II) forms a vast array of coordination complexes with bidentate nitrogen-donor ligands. These complexes often exhibit octahedral geometry. While specific examples with N,N'-dipropyloxamide are not prevalent in the literature, the general principles of Ru(II) coordination suggest that it would readily form stable complexes with this ligand, likely featuring a RuN₂O₂ or RuN₄ coordination core depending on the co-ligands present. Ruthenium(II) carbonyl complexes with pyridine (B92270) carboxamide ligands have been synthesized and shown to have an octahedral structure. researchgate.net

The architecture of the N,N'-dialkyloxamide ligand, particularly the nature of the N-alkyl substituents, has a profound impact on the coordination geometry and coordination number of the resulting metal complex.

As previously discussed, the steric bulk of the alkyl groups is a key determinant. In a series of isothiocyanato-copper(II) complexes with N-donor bidentate amines, the steric effects of the alkyl substituents were shown to direct the nuclearity and bonding modes of the complexes. researchgate.net Less sterically demanding ligands may allow for the formation of higher-coordinate complexes or bridged polymeric structures, while bulkier ligands like those with propyl or larger alkyl groups would favor lower coordination numbers and mononuclear species to minimize steric repulsion.

The flexibility of the N-alkyl chains also plays a role. Longer, more flexible chains may be able to bend and allow for different coordination modes or the inclusion of solvent molecules in the coordination sphere, whereas more rigid substituents would impose a more defined geometry.

The following table summarizes the expected influence of the N-propyl group in N,N'-dipropyloxamide on the coordination chemistry with selected transition metals, based on general principles and studies of analogous ligands.

| Metal Ion | Expected Coordination Number(s) | Common Geometries | Influence of N-Propyl Group |

| Copper(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral | Steric hindrance from the propyl groups can lead to distortions from ideal geometries and may favor lower coordination numbers. |

| Zinc(II) | 4, 6 | Tetrahedral, Octahedral | The size of the propyl groups will be a primary factor in determining the coordination number and geometry to minimize steric strain. |

| Manganese(I) | 6 | Octahedral | The propyl groups will influence the overall stability and steric environment of the complex, potentially affecting its reactivity. |

| Ruthenium(II) | 6 | Octahedral | The steric bulk of the propyl groups can influence the arrangement of other co-ligands around the ruthenium center. |

Mechanistic Insights into Metal-Oxamide Catalysis

The catalytic activity of metal complexes incorporating oxamide (B166460) ligands, such as Ethanediamide, N,N'-dipropyl- (more commonly known as N,N'-dipropyloxamide), is a subject of significant interest in synthetic chemistry. These ligands are valued for their ability to form stable complexes with a variety of transition metals, thereby facilitating a range of catalytic transformations. The molecular framework of N,N'-disubstituted oxamides, featuring a planar oxalamide unit, allows for effective coordination with metal centers, influencing the electronic and steric environment of the catalyst's active site researchgate.net. This section delves into the mechanistic details of catalysis involving these metal-oxamide complexes, with a particular focus on how efficiency and activity are governed by the ligand-to-metal ratio and the choice of solvent. While direct catalytic data for N,N'-dipropyloxamide is limited, insights can be drawn from closely related N,N'-disubstituted oxamide and analogue ligand systems.

Role of Ligand-to-Metal Ratio in Catalytic Efficiency

In many transition metal-catalyzed reactions, an excess of the ligand is often employed to ensure the formation of a specific, well-defined catalytic complex and to prevent the formation of less active or inactive species, such as metal aggregates. Research on copper-catalyzed cross-coupling reactions with analogous oxalohydrazide ligands has demonstrated the importance of this ratio. For instance, in the C-O coupling of phenols with aryl bromides, varying the ratio of the oxalohydrazide ligand to the copper(I) bromide (CuBr) precursor was shown to be crucial for achieving high catalytic efficiency nih.gov.

A common strategy involves using a 2:1 ligand-to-metal ratio to ensure that the metal center is fully coordinated, which can stabilize the catalyst and promote the desired reactivity. Studies on related systems have shown that this ratio often leads to optimal results, yielding high turnover numbers (TONs) nih.gov. However, the ideal ratio can be reaction-specific. In some cases, a 1:1 ratio may be sufficient or even preferable, depending on the coordination properties of the specific oxamide ligand and the nature of the catalytic cycle. The determination of the optimal ligand-to-metal ratio is a key aspect of reaction optimization, aimed at maximizing catalytic performance while minimizing the amount of expensive ligand required.

Table 1: Effect of Ligand-to-Metal Ratio on Catalytic Yield in a Copper-Catalyzed C-O Coupling Reaction using an Oxalohydrazide Analogue Ligand

| Entry | Metal Precursor | Ligand | Ligand:Metal Ratio | Solvent | Yield (%) | Turnover Number (TON) |

| 1 | CuBr | Oxalohydrazide L1 | 2:1 | DMSO | >99 | ~2000 |

| 2 | CuBr | Oxalohydrazide L1 | 1:1 | DMSO | 75 | 6000 |

Data derived from studies on analogous oxalohydrazide ligands in copper-catalyzed C-O coupling reactions. The specific reaction involved the coupling of 4-chlorophenol with 4-bromotoluene at varied catalyst loadings nih.gov.

The data illustrates that while a 2:1 ratio reliably provides high yields, a lower 1:1 ratio under very low catalyst loading conditions can lead to exceptionally high turnover numbers, indicating a very efficient catalytic system nih.gov. This suggests that the formation of a highly active monoligated copper species might be responsible for the catalysis under these conditions.

Solvent Effects on Coordination and Catalytic Activity

The coordination of solvent molecules to the metal center can compete with the primary ligand (the oxamide) or the substrates, potentially inhibiting the reaction. Conversely, a coordinating solvent can also play a beneficial role by stabilizing reactive intermediates. The polarity, proticity, and donor ability of the solvent are key properties that determine its interaction with the catalytic system.

For copper-catalyzed reactions involving oxamide-type ligands, polar aprotic solvents like dimethyl sulfoxide (DMSO) have been found to be particularly effective nih.gov. The high polarity of DMSO aids in the dissolution of the catalyst and reagents, while its coordinating ability can help to stabilize the copper complex without strongly inhibiting substrate binding. In the context of copper-catalyzed C-O coupling reactions with oxalohydrazide ligands, DMSO was shown to be a superior solvent, enabling the reaction to proceed with very low catalyst loadings nih.gov.

Table 2: Influence of Solvent on the Stability and Formation of Metal-Ligand Complexes

| Solvent | Dielectric Constant (ε) | Donor Number (DN) | General Effect on Coordination |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 29.8 | Strong coordinating solvent, stabilizes cationic complexes. |

| Acetonitrile (MeCN) | 37.5 | 14.1 | Moderately coordinating, often used in electrochemical studies. |

| Ethanol (B145695) (EtOH) | 24.5 | 20.0 | Protic solvent, can participate in hydrogen bonding and solvate ions effectively. |

| Dichloromethane (B109758) (DCM) | 8.9 | 1.0 | Weakly coordinating, often used for reactions sensitive to polar or protic media. |

The choice of solvent can also affect the aggregation state of the catalyst. In non-polar solvents, metal complexes may form dimers or larger aggregates, which are often less catalytically active than the monomeric species that are favored in more polar, coordinating solvents. Therefore, optimizing the solvent is a crucial step in developing an efficient catalytic protocol based on metal-oxamide complexes.

Supramolecular Assembly and Material Applications Driven by Ethanediamide, N,n Dipropyl

Directing Intermolecular Interactions

The specific molecular architecture of Ethanediamide, N,N'-dipropyl-, also known as N,N'-dipropyloxamide, featuring a central planar oxamide (B166460) core flanked by flexible n-propyl chains, makes it an ideal candidate for studying and utilizing directed intermolecular interactions. These non-covalent forces are the primary drivers behind its self-assembly into ordered supramolecular structures, which is fundamental to its applications in materials science.

Hydrogen Bonding Networks in Oxamide Crystal Engineering

The field of crystal engineering leverages predictable non-covalent interactions to design and synthesize solid-state structures with desired properties. In the case of N,N'-dipropyloxamide, hydrogen bonding is the dominant force governing its crystal packing. mdpi.comresearchgate.net The oxalamide moiety is a self-complementary unit, capable of both donating and accepting two hydrogen bonds. mdpi.com This characteristic facilitates the formation of robust and predictable hydrogen-bonding motifs. mdpi.com

Single-crystal X-ray diffraction analysis of N,N'-dipropyloxamide reveals that the molecule adopts an antiperiplanar conformation, with the planar oxamide core and the n-propyl chains extending to opposite sides. mdpi.com In the crystal lattice, adjacent molecules are linked by intermolecular N–H···O hydrogen bonds. mdpi.comresearchgate.net Specifically, these interactions form a characteristic R²₂(10) graph-set motif, creating ribbons of molecules that run along one of the crystallographic axes. mdpi.comresearchgate.net This type of interaction is a common feature in the crystal structures of other N,N'-dialkyloxamides. mdpi.com

These primary hydrogen-bonding networks are further stabilized by weaker C–H···O interactions. These secondary interactions connect the oxygen atoms of the carbonyl groups in one ribbon to the -CH₂- groups adjacent to the nitrogen atoms in a neighboring ribbon. mdpi.comresearchgate.net This results in a stacked arrangement of the hydrogen-bonded ribbons, completing the three-dimensional supramolecular architecture. mdpi.comresearchgate.net The precise control over these interactions highlights the utility of the oxamide scaffold in the rational design of crystalline materials. mdpi.comresearchgate.net

| Intermolecular Interaction | Donor-H Distance (Å) | H···Acceptor Distance (Å) | Donor···Acceptor Distance (Å) | Angle (°) |

| N1–H1···O1 | 0.87(2) | 2.11(2) | 2.882(9) | 146.4(13) |

| C3–H3···O1 | 0.99 | 2.601 | 3.500(1) | 151.0 |

| Data derived from single-crystal X-ray diffraction of N,N'-dipropyloxamide. researchgate.net |

Cooperative Self-Assembly in Solution and Solid State

The persistent self-assembly behavior of N,N'-dipropyloxamide, driven by the strong and directional hydrogen bonds, extends from the solid state to solution. mdpi.com This process can be described as cooperative, where the initial formation of a small aggregate (a nucleus) facilitates the subsequent addition of more molecules. researchgate.netrsc.org This is distinct from an isodesmic process, where the addition of each molecule has an equal energy gain. ub.edu Cooperative self-assembly typically leads to the formation of well-defined, extended supramolecular polymers with a high degree of internal order. researchgate.netrsc.org

In solution, the interplay between hydrogen bonding, solvophobic effects, and van der Waals forces dictates the assembly process. ub.edu For molecules like N,N'-dipropyloxamide, the hydrogen bonds between the oxamide cores provide the directional "glue," while the alkyl chains can interact hydrophobically, particularly in more polar solvents. This combination of interactions can lead to the formation of one-dimensional, fiber-like supramolecular structures. ub.edu The stability and length of these assemblies are dependent on factors such as solvent polarity and temperature. nih.gov

In the solid state, this cooperative assembly is manifested in the crystal growth process. nih.govnih.gov The highly directional nature of the N–H···O and C–H···O hydrogen bonds guides the molecules into the low-energy packed structure observed crystallographically. mdpi.comresearchgate.net The resulting material is a testament to how specific, localized interactions can cooperate to produce long-range order. This predictable self-assembly is a cornerstone of its application in functional materials. mdpi.com

Functional Materials Development

The well-defined self-assembly characteristics of N,N'-dipropyloxamide and its derivatives are harnessed in the development of various functional materials. The ability to form extended, ordered networks through non-covalent interactions is key to these applications.

Oxamide Derivatives as Organic Gelators

The capacity of N,N'-disubstituted oxamides to self-assemble into extensive, three-dimensional networks in solution makes them effective low-molecular-weight organic gelators (LMWOGs). mdpi.com These networks can immobilize solvent molecules, transforming a liquid into a gel. mdpi.com Oxamide derivatives have shown remarkable efficiency in gelling various organic liquids, including vegetable oils, at very low concentrations. mdpi.comrsc.org

The gelation mechanism relies on the hierarchical self-assembly of the gelator molecules. Driven by hydrogen bonding, the oxamide units form one-dimensional fibrous structures. mdpi.com These primary fibers then entangle or associate to create a solid-like network that traps the solvent. The properties of the resulting gel, such as its thermal stability and mechanical strength, are directly related to the strength and nature of the intermolecular interactions of the gelator. mdpi.com The n-propyl groups in N,N'-dipropyloxamide contribute to the stability of the assembled fibers through van der Waals interactions and influence the gelator's solubility in different organic solvents.

| Oxamide Derivative Type | Driving Force for Gelation | Resulting Structure | Potential Application |

| Chiral Oxalamides | Hydrogen Bonding, van der Waals | Self-assembled nanostructures | Fat substitutes, sustained drug delivery |

| Monoalkyloxamides | Hydrogen Bonding, van der Waals | Ordered bilayer aggregates | Gelation of organic liquids |

| Data based on studies of various oxamide-based organogelators. mdpi.comrsc.org |

N,N'-Dipropyloxamide in Polymer Crystallization Enhancement (e.g., Nucleating Agents for Poly(lactic acid))

In polymer science, nucleating agents are additives that accelerate crystallization by providing surfaces or sites where polymer chains can begin to organize into crystalline structures. nih.gov Amide-containing compounds are recognized as effective nucleating agents for various polymers, including poly(lactic acid) (PLA), a biodegradable and widely used polyester. nih.govmdpi.com The amide groups can form hydrogen bonds with the ester groups of PLA, creating an interface that facilitates the ordering of polymer chains. nih.gov

While specific studies on N,N'-dipropyloxamide as a nucleating agent for PLA are not extensively detailed, its structural features are highly relevant. Like other efficient amide-based nucleating agents, it possesses amide functional groups capable of hydrogen bonding and alkyl chains that ensure good dispersion within the molten polymer matrix. nih.govnih.gov The self-assembly of N,N'-dipropyloxamide into fine, fibrillar structures within the polymer melt could create a high-surface-area scaffold for PLA crystallization. nih.gov This can lead to an increased rate of crystallization, a higher degree of crystallinity, and smaller, more uniform spherulites, which can significantly improve the mechanical and thermal properties of PLA, such as its heat deflection temperature. nih.govmdpi.com

Self-Assembled Monolayers (SAMs) from Oxamide Scaffolds

Self-assembled monolayers (SAMs) are highly ordered molecular layers formed spontaneously on a solid surface. mdpi.com They are a powerful tool for tailoring the interfacial properties of materials. nih.gov The formation of SAMs requires molecules with a specific "head group" that has a strong affinity for the substrate, a "spacer" or "backbone," and a terminal "tail group" that dictates the surface chemistry. mdpi.com

The robust self-assembly properties and defined structure of the oxamide core make it an attractive scaffold for designing molecules for SAM formation. nih.gov While direct use of N,N'-dipropyloxamide on common substrates like gold might require modification with a suitable head group (e.g., a thiol), the underlying principle of hydrogen-bond-driven lateral organization is highly advantageous. Dithiooctanoic acid derivatives bearing N,N-disubstituted amide groups have been used to fabricate SAMs on gold surfaces. nih.gov The hydrogen-bonding capability of the oxamide scaffold could be used to create highly organized and stable monolayers, where the intermolecular N–H···O bonds provide lateral stability to the assembly. By modifying the alkyl chains (the tail groups), the surface properties, such as wettability, could be precisely controlled. nih.gov

Other Advanced Material Applications

The molecular structure of Ethanediamide, N,N'-dipropyl-, also known as N,N'-dipropyloxamide, features amide functional groups that are capable of forming strong hydrogen bonds. This characteristic is a key attribute in the design of high-performance polymers, where intermolecular forces play a crucial role in determining material properties such as thermal stability and mechanical strength.

The oxalamide moiety, in particular, is known to act as a hydrogen bonding motif in thermoplastic elastomers. utwente.nl The ability of the N-H and C=O groups within the ethanediamide structure to form robust and directional hydrogen bonds could potentially be exploited to create physical crosslinks within a polymer matrix. This would lead to the formation of a three-dimensional network, enhancing the mechanical properties of the material without the need for covalent crosslinking, which can make materials difficult to process and recycle.

Table 1: Potential Interactions of Ethanediamide, N,N'-dipropyl- in a Polymer Matrix

| Interaction Type | Functional Groups Involved | Potential Effect on Polymer Properties |

| Hydrogen Bonding | Amide N-H and C=O groups | Increased tensile strength, enhanced thermal stability, improved solvent resistance. |

| Physical Crosslinking | Multiple hydrogen bonds between ethanediamide molecules and polymer chains | Formation of a reversible network, leading to elastomeric or toughened properties. |

The application of N,N'-dialkyloxamides in energetic materials is an area of speculative interest, primarily stemming from their potential use as precursors in the synthesis of N-nitramines. mdpi.com N-nitramines are a class of energetic materials known for their high performance. at.ua The synthesis of N,N'-dipropyloxamide has been well-documented, and its conversion to a nitramine derivative could offer a pathway to new energetic compounds. mdpi.com

In the context of performance modifiers, small molecules can be added to energetic formulations to alter their physical and chemical properties. For instance, they can act as plasticizers to improve the processability and mechanical properties of polymer-bonded explosives (PBXs) or solid rocket propellants. nih.govmdpi.com A plasticizer's role is to soften the polymer binder, making the final material less brittle and more resistant to fracture.

Table 2: Theoretical Properties of Ethanediamide, N,N'-dipropyl- as a Potential Energetic Material Additive

| Property | Potential Role of Ethanediamide, N,N'-dipropyl- | Desired Outcome in Energetic Formulation |

| Plasticization | Interacts with polymer binder chains, increasing free volume. | Improved processability, enhanced mechanical integrity, reduced sensitivity. |

| Energy Contribution | As a precursor to a nitrated derivative. | Increased energy output of the formulation. |

| Binder Interaction | Hydrogen bonding with functional groups in the binder. | Improved compatibility and adhesion between the binder and solid fillers. |

Further research would be necessary to synthesize and characterize the nitrated derivatives of Ethanediamide, N,N'-dipropyl- and to evaluate their performance and sensitivity as energetic materials. Additionally, studies on its compatibility and interaction with common energetic binders and oxidizers would be required to assess its viability as a performance modifier.

Computational and Theoretical Analysis of Ethanediamide, N,n Dipropyl Systems

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to compute the properties of molecules. These methods are fundamental in understanding the electronic structure, stability, and reactivity of Ethanediamide, N,N'-dipropyl-.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for studying systems like Ethanediamide, N,N'-dipropyl-. DFT calculations can predict a range of properties, including molecular geometries, vibrational frequencies, and electronic characteristics. mdpi.com

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. mdpi.comnih.gov A smaller gap generally indicates higher reactivity. nih.gov

For N,N'-disubstituted oxamides, the HOMO is typically localized on the amide nitrogen and oxygen atoms, while the LUMO is distributed over the central dicarbonyl fragment. This distribution dictates the molecule's reactivity towards electrophiles and nucleophiles.

Charge distribution analysis provides insight into the electrostatic potential of the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. A powerful tool for this is the Molecular Electrostatic Potential (MEP) surface. While specific DFT data for Ethanediamide, N,N'-dipropyl- is not extensively published, a comprehensive study on the closely related analogue, N,N'-diethyloxamide, offers valuable insights into the expected charge distribution. preprints.orgpreprints.org In this analogue, the most negative potential is concentrated on the oxygen atoms, indicating them as the primary sites for electrophilic attack. Conversely, the most positive potential is located on the N-H protons, highlighting their role as hydrogen bond donors. preprints.orgpreprints.org

| Molecular Region | Calculated MEP Value (kcal/mol) | Interpretation |

|---|---|---|

| Oxygen Atoms | -36.7 | Most electron-rich region, primary site for electrophilic attack and hydrogen bond acceptance. |

| N-H Groups | +30.7 | Most electron-poor region, primary site for hydrogen bond donation. |

| Hydrogen Atoms (Methyl Groups) | +13.8 | Region of moderate positive potential. |

| Center of C(O)-C(O) Bond | +7.8 | Region of slight positive potential perpendicular to the molecular plane. |

The flexibility of the N-propyl groups in Ethanediamide, N,N'-dipropyl- allows for multiple spatial arrangements or conformations. Computational methods can be used to explore the potential energy surface (PES) of the molecule to identify stable conformers, which correspond to energy minima. nih.gov

For N,N'-disubstituted oxamides, the central C(O)-C(O) amide core is generally planar. Theoretical studies have confirmed that the antiperiplanar conformation, where the two N-H bonds are on opposite sides of the central C-C bond, represents an energy minimum on the PES. mdpi.com This conformation is stabilized by the delocalization of electrons across the amide system. Experimental crystal structure data for Ethanediamide, N,N'-dipropyl- corroborates these theoretical findings, showing a planar oxalamide core with the n-propyl chains extending from opposite sides. mdpi.com The orientation of the propyl chains themselves, defined by torsion angles, gives rise to various rotamers with distinct energy levels that can be mapped out computationally.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties.

While computationally more intensive than DFT, ab initio calculations are valuable for benchmarking other methods and for obtaining precise data on bond lengths, bond angles, and interaction energies. Studies on Ethanediamide, N,N'-dipropyl- have utilized ab initio calculations, contributing to the fundamental understanding of its structure and properties. mdpi.com These high-accuracy methods are particularly useful for resolving subtle differences in the energies of various conformers and for accurately describing intermolecular interactions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Molecular Simulation Techniques

Molecular simulation techniques are used to study the behavior of systems containing many molecules over time, providing insights into their dynamic and bulk properties.

Molecular Dynamics (MD) is a powerful simulation technique that computes the motion of atoms and molecules over time by solving Newton's equations of motion. nih.gov An MD simulation provides a "movie" of molecular behavior, allowing for the analysis of dynamic processes, conformational changes, and interactions with the surrounding environment, such as a solvent. nih.govbohrium.com

For Ethanediamide, N,N'-dipropyl-, MD simulations can be employed to study several key aspects:

Conformational Dynamics: MD simulations can track the transitions between different rotational conformers of the propyl chains in real-time, revealing the flexibility of the molecule in solution and identifying the most populated conformational states at a given temperature.

Self-Assembly: Given the strong hydrogen bonding capabilities of the amide groups, MD simulations can be used to investigate how multiple molecules of Ethanediamide, N,N'-dipropyl- might aggregate and self-assemble in solution, a process crucial for understanding its behavior in materials science applications.

These simulations rely on a "force field," a set of parameters that defines the potential energy of the system and governs the interactions between atoms. nih.gov The results provide a bridge between the quantum mechanical description of a single molecule and the macroscopic properties of the bulk material.

Simulating Hydrogen Bonding Interactions in Diverse Media

The oxalamide moiety, the core functional group in Ethanediamide, N,N'-dipropyl-, is a self-complementary hydrogen bonding unit capable of both donating and accepting two hydrogen bonds. mdpi.com This characteristic is fundamental to its molecular behavior and is a primary focus of computational simulations. Theoretical studies have shown that the antiperiplanar conformation of N,N'-disubstituted oxamides represents a minimum on the potential energy surface, a feature that facilitates predictable hydrogen bonding patterns. researchgate.net

Molecular dynamics (MD) simulations are a powerful tool for studying these interactions in more complex environments, or "diverse media," such as different solvents. researcher.lifenih.gov These simulations can model the dynamic behavior of Ethanediamide, N,N'-dipropyl- molecules and the surrounding solvent molecules, providing insights into how the solvent affects hydrogen bond formation and conformational stability. researcher.liferesearchgate.net For example, a simulation could track the number and lifetime of hydrogen bonds between the amide protons and carbonyl oxygens of the solute and the atoms of a solvent like water or ethanol (B145695). Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods can offer even greater accuracy by treating the solute molecule with quantum mechanics and the solvent with classical mechanics, capturing subtle electronic effects like polarization and charge transfer that influence hydrogen bonding. mdpi.com

The table below summarizes key structural parameters related to the hydrogen bonding core of Ethanediamide, N,N'-dipropyl-, as determined by X-ray crystallography and compared to averages from a database of similar compounds. mdpi.com

| Bond/Angle | Ethanediamide, N,N'-dipropyl- mdpi.com | Average for N,N'-disubstituted oxamides mdpi.com |

| Bond Lengths (Å) | ||

| C-C | 1.5366(18) | 1.533 |

| C=O | 1.2370(11) | 1.226 |

| C-N | 1.3298(11) | 1.328 |

| Torsion Angles (°) | ||

| N1–C3–C2–C1 | 68.91(11) | N/A |

Computational Insights into Molecular Recognition and Catalysis

Docking Studies of Ethanediamide Derivatives with Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), in order to form a stable complex. mdpi.com This method is crucial in drug discovery and molecular recognition studies. For derivatives of Ethanediamide, N,N'-dipropyl-, docking studies can elucidate how these molecules might interact with biological targets. The oxalamide core, with its defined hydrogen bond donors and acceptors, is particularly suited for forming specific interactions within protein binding sites. nih.gov

The docking process involves placing the ligand in the active site of the target protein and using a scoring function to estimate its binding affinity. semanticscholar.org For hypothetical derivatives of Ethanediamide, N,N'-dipropyl-, a typical study would involve docking against a target like penicillin-binding protein 3 (PBP3) or sterol 14-alpha demethylase (CYP51), which are common targets for antimicrobial agents. semanticscholar.org The results would predict the binding energy (in kcal/mol) and identify the key amino acid residues involved in the interaction. semanticscholar.orgnanobioletters.com Interactions are often dominated by hydrogen bonds between the ligand's N-H and C=O groups and residues such as serine, glutamine, and asparagine in the protein's active site. semanticscholar.org

The following table illustrates the type of data generated from a molecular docking study, showing hypothetical binding affinities and key interactions for a derivative of Ethanediamide, N,N'-dipropyl- with a protein target.

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Compound A | Protein Tyrosine Phosphatase 1B (PTP1B) | -9.8 | ARG47, ASP48 | Hydrogen Bond, Electrostatic |

| Compound B | α-Amylase | -8.5 | GLU233, ASP300 | Hydrogen Bond |

| Compound C | Dipeptidyl-peptidase-4 (DPP-4) | -9.1 | TYR662, SER630 | Hydrogen Bond, Hydrophobic |

Theoretical Modeling of Catalytic Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the mechanisms of chemical reactions at an atomic level. nih.gov Such theoretical modeling can be applied to understand reactions involving Ethanediamide, N,N'-dipropyl-, either in its synthesis (e.g., transamidation) or in its potential application as a catalyst or ligand. mdpi.com These studies can map out the entire reaction pathway, identifying reactants, products, intermediates, and, most importantly, transition states. nih.govresearchgate.net

The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and, therefore, its rate. researchgate.netumich.edu Computational modeling can precisely locate transition state geometries and calculate their energies. researchgate.net For example, in a proposed catalytic cycle, DFT calculations can help to verify the feasibility of each step, such as the activation of an amide bond followed by nucleophilic attack. mdpi.com This has been used to model the transamidation of acetamide (B32628) with benzylamine, revealing a stepwise mechanism involving proton transfer and the formation of an imidine intermediate. mdpi.com

By comparing the energy profiles of different possible pathways, researchers can determine the most likely mechanism. acs.org These computational insights are invaluable for rationalizing experimental observations and for designing more efficient catalysts or synthetic routes. researchgate.net For reactions involving the oxalamide moiety, theoretical models could explore, for instance, how intramolecular hydrogen bonding might stabilize a transition state or how the N,N'-dipropyl groups sterically influence the approach of a reactant.

The table below provides a conceptual summary of the kind of data obtained from theoretical modeling of a reaction step involving an Ethanediamide, N,N'-dipropyl- system.

| Reaction Step | Computational Method | Calculated Parameter | Value | Interpretation |